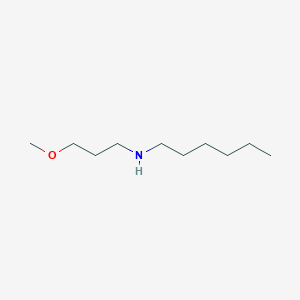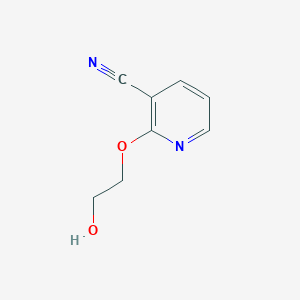![molecular formula C12H15NO3S B1460847 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid CAS No. 1030422-31-1](/img/structure/B1460847.png)
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid
Descripción general
Descripción
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets an enzyme, it could act as an inhibitor or activator, altering the enzyme’s activity. If it targets a receptor, it could act as an agonist or antagonist, modulating the receptor’s response to its natural ligands .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Thiophene and piperidine derivatives are known to be involved in a wide range of biochemical processes .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, or affect its stability and solubility .
Análisis Bioquímico
Biochemical Properties
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially influencing signaling pathways . These interactions suggest that this compound may modulate oxidative stress and neurotransmitter signaling, contributing to its biochemical activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, the compound can influence neurotransmitter release and receptor activity, potentially impacting cell signaling pathways and gene expression . In immune cells, this compound may modulate inflammatory responses by interacting with cytokine receptors and signaling molecules . Additionally, the compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes and influencing energy production pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The thiophene ring can bind to active sites of enzymes, inhibiting or activating their activity . For example, the compound may inhibit the activity of enzymes involved in oxidative stress, reducing the production of reactive oxygen species . The piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Studies have shown that the compound’s effects on cellular function can persist for several hours after administration, with long-term effects observed in both in vitro and in vivo studies . These long-term effects may include sustained modulation of oxidative stress responses and neurotransmitter signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on oxidative stress and neurotransmitter signaling . At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and disruption of cellular metabolism . Threshold effects have been observed, with specific dosages required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biochemical activities and contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Once inside the cells, the compound may interact with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions can influence the compound’s overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, the compound may be localized to the mitochondria, where it can modulate oxidative stress responses and energy production . Additionally, the compound may be directed to the nucleus, where it can influence gene expression and cellular signaling pathways . These localization patterns are essential for the compound’s overall biochemical effects.
Propiedades
IUPAC Name |
2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)8-9-3-5-13(6-4-9)12(16)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFSSZQPMWRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)


![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)
![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)


![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)


